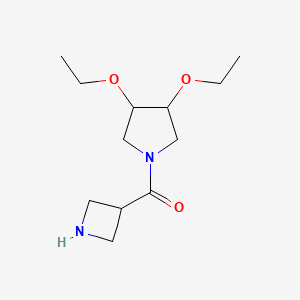

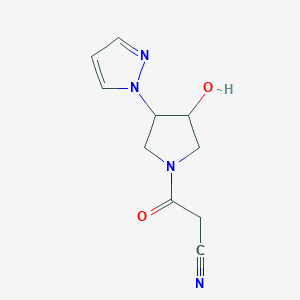

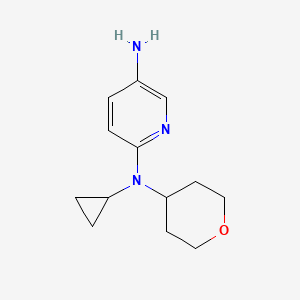

![molecular formula C11H13N3S B1490378 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 2098007-21-5](/img/structure/B1490378.png)

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are efficient and versatile . For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using various catalysts such as SnCl2 , amorphous carbon-supported sulfonic acid (AC-SO3H) , and nano-eggshell/Ti(IV) . These methods often provide the desired products with moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multicomponent reactions (MCRs). These reactions are efficient and versatile, and they have been used to synthesize a variety of complex molecules .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Several studies have focused on the synthesis of novel polyheterocyclic compounds and heterocyclic scaffolds using derivatives related to the chemical structure of interest. For instance, Metwally, Abdallah, and Almabrook (2017) detailed the synthesis of novel polyheterocyclic compounds from pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds as precursors for creating complex molecular structures (Metwally, Abdallah, & Almabrook, 2017).

Synthetic Applications and Pathways

The compound has been utilized as a building block in synthetic organic chemistry for developing biologically significant heterocyclic compounds. Patel (2017) reviewed recent synthetic advances, emphasizing the compound's role in creating diverse heterocyclic structures through one-pot multicomponent reactions (Patel, 2017).

Green Chemistry Approaches

In addition to traditional synthetic methods, there's a focus on green chemistry approaches for synthesizing related heterocyclic compounds. Kiyani and Bamdad (2018) highlighted the use of sodium ascorbate as a safe catalyst for synthesizing densely functionalized pyrazoles and dihydropyrano[2,3-c]pyrazole-5-carbonitriles, underscoring the environmental benefits of such methodologies (Kiyani & Bamdad, 2018).

Anticancer Activity

Research into the biological activities of compounds synthesized from derivatives similar to the chemical structure has also been conducted. Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, providing a foundation for potential therapeutic applications (Metwally, Abdelrazek, & Eldaly, 2016).

Orientations Futures

The field of organic synthesis is witnessing a paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The synthesis of complex molecules like “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile” will likely continue to evolve in this direction.

Mécanisme D'action

Target of Action

The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting the activity of this enzyme, the compound can interfere with cell division and growth .

Mode of Action

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile interacts with its target, the human Chk1 kinase enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, leading to disruption in the cell cycle and potentially inducing cell death . The compound’s mode of action is therefore characterized as enzyme inhibition .

Biochemical Pathways

The compound affects the biochemical pathway involving the human Chk1 kinase enzyme . This enzyme is part of the cell cycle regulation pathway, which controls cell division and growth. By inhibiting the human Chk1 kinase enzyme, the compound disrupts this pathway, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of the human Chk1 kinase enzyme, leading to disruption in the cell cycle . This can potentially induce cell death, making the compound of interest for its potential anticancer properties .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCIPPJPMCUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CSCCC3=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

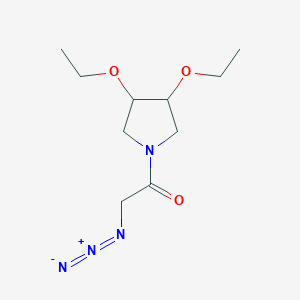

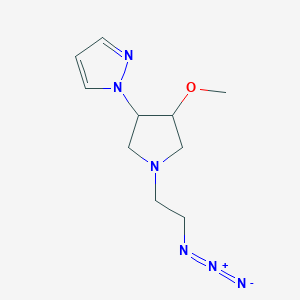

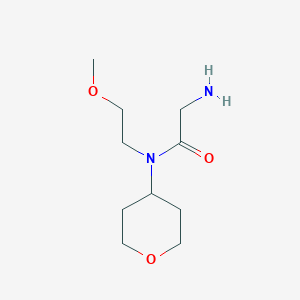

![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)

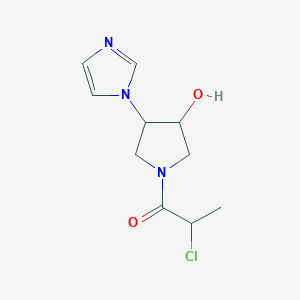

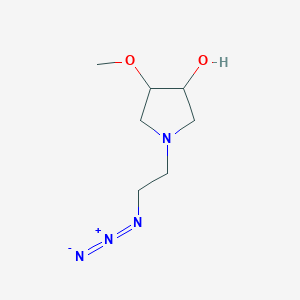

![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)

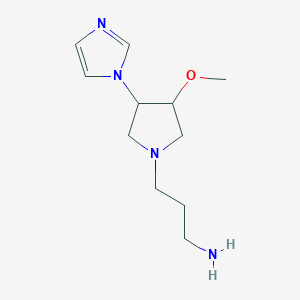

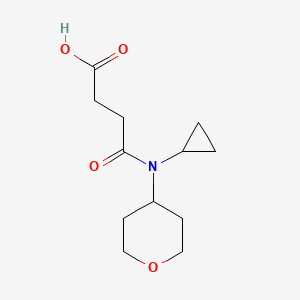

![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)

![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1490313.png)